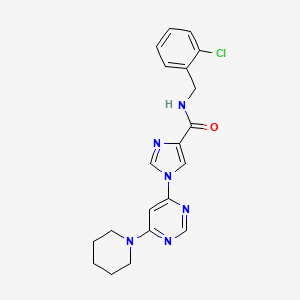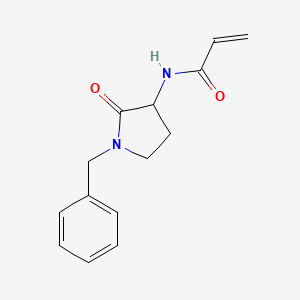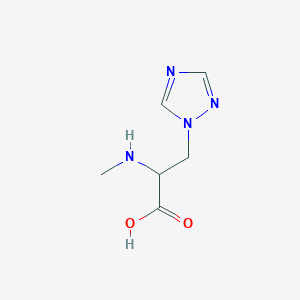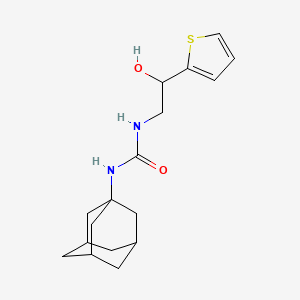![molecular formula C9H13F3N2O B2948116 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856019-45-8](/img/structure/B2948116.png)
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug due to its ability to reduce food intake and body weight in animal models. However, it was later found to have potential therapeutic applications in several other areas, including addiction, pain management, and neurodegenerative diseases.
Mecanismo De Acción
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the brain and are involved in the regulation of appetite, pain, mood, and memory. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake, reward, and addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole are largely dependent on its target receptor, CB1. By blocking CB1 receptors, 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of the endocannabinoid system, which can lead to reduced appetite, decreased reward-seeking behavior, and decreased pain sensitivity. However, prolonged use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can also lead to changes in the expression and function of CB1 receptors, which may have unintended consequences on other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a useful tool for studying the role of the endocannabinoid system in various physiological processes. Its ability to selectively block CB1 receptors allows researchers to investigate the specific effects of this receptor on behavior, metabolism, and other physiological processes. However, the use of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is limited by its potential off-target effects and the potential for changes in CB1 receptor expression and function with prolonged use.
Direcciones Futuras
There are several potential future directions for research on 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Another potential direction is the investigation of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole as a treatment for other conditions, such as anxiety and depression, which are also thought to involve the endocannabinoid system. Finally, there is ongoing research into the potential long-term effects of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole on CB1 receptor expression and function, which may have implications for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, starting with the reaction of 2,2,2-trifluoroethylamine with 1,3-dimethyl-2-nitrobenzene to form 1-(2,2,2-trifluoroethoxy)-3-methyl-2-nitrobenzene. This intermediate is then reduced to 1-(2,2,2-trifluoroethoxy)-3-methyl-2-aminobenzene, which is further reacted with isopropyl hydrazine to produce 1-isopropyl-3-methyl-2-(2,2,2-trifluoroethoxy)pyrazole. Finally, the pyrazole ring is methylated to yield 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. In addition, it has been investigated as a potential treatment for addiction, particularly for nicotine and alcohol dependence. 1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has also been studied for its analgesic effects in animal models of pain and as a potential neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-7(2)14-4-3-8(13-14)5-15-6-9(10,11)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXYCZSWIBTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)



![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948052.png)
